molecular formula C20H23N3O5 B2481074 N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide CAS No. 1021062-24-7

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2481074
CAS No.: 1021062-24-7
M. Wt: 385.42
InChI Key: CYXBTILSQDHIHU-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide is a synthetic benzamide derivative supplied for research purposes only. This compound is intended for use in laboratory investigations and is strictly not for diagnostic, therapeutic, or any personal use. Benzamide derivatives are a significant class of organic compounds in scientific research due to their diverse biological activities. While the specific biological profile and mechanism of action for this particular molecule are not yet fully characterized in the available scientific literature, structurally related compounds have been explored for various research applications. For instance, some dimethoxybenzamide analogs have been investigated in neuroprotection studies, with research suggesting potential mechanisms involving the modulation of cellular pathways such as calpain1/PKA/CREB signaling to promote cell survival under stress conditions . Other benzamide derivatives are known to interact with kinase enzymes, which are key regulators in cellular processes . Researchers may find this compound valuable for probing protein interactions, enzyme function, or cellular signaling pathways. Its structure, featuring multiple amide linkages and methoxy groups, makes it a candidate for use in medicinal chemistry, biochemistry, and chemical biology research. As with any research chemical, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13(24)23-15-6-4-14(5-7-15)19(25)21-10-11-22-20(26)17-9-8-16(27-2)12-18(17)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXBTILSQDHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours. This is followed by the addition of sodium hydrogencarbonate in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydrogencarbonate. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have shown promising results against various cancer cell lines:

  • In vitro Studies : The compound demonstrated cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacteria and Fungi : Studies have shown that similar benzamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

  • Cancer Treatment : Due to its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Therapy : As a potential treatment for bacterial and fungal infections due to its broad-spectrum activity.
  • Enzyme Inhibition : Its structural similarity to known enzyme inhibitors suggests it may be useful in targeting specific metabolic pathways in diseases such as cancer and infections.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various benzamide derivatives showed that this compound exhibited superior anticancer activity compared to other synthesized compounds. The study utilized the Sulforhodamine B assay to evaluate cytotoxicity against HCT116 cells and found an IC50 value significantly lower than that of 5-FU .

Case Study 2: Antimicrobial Screening

In another investigation, a series of related compounds were tested for their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives showed promising antibacterial properties with MIC values ranging from 1.27 µM to 2.65 µM against various strains . This highlights the compound's potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of metalloenzymes by binding to the active sites of these enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can be contextualized against related benzamide derivatives documented in the literature. Below is a comparative analysis based on substituents, synthetic yields, and biological activities:

Key Findings

Substituent Impact on Bioactivity: The benzimidazole-containing derivative () inhibits FERM domain interactions, likely due to aromatic stacking and hydrogen bonding from the benzimidazole . In contrast, the chlorophenyl group in Compound 39 enhances antiparasitic activity against Trypanosoma brucei, possibly by improving membrane permeability . The coumarin-acrylamide hybrid () demonstrates high antiproliferative activity (71% yield), suggesting that bulky substituents like coumarin may enhance cytotoxicity .

Synthetic Efficiency :

  • Yields vary significantly: Simple benzamides (e.g., ) show moderate yields (48–65%), while complex hybrids () achieve higher yields (71%) due to optimized coupling conditions .
  • Brominated derivatives () exhibit lower yields (19–28%), likely due to steric hindrance or side reactions .

LB79 () incorporates a dihydroisoquinolin group, which may enhance blood-brain barrier penetration due to its lipophilic character .

Contradictions and Limitations

  • Yield Discrepancies : reports exceptionally low yields (19%) for brominated benzamides, conflicting with higher yields in structurally analogous compounds (e.g., ). This underscores the sensitivity of benzamide synthesis to substituent electronics and steric effects .
  • Application Diversity : While the target compound is hypothesized for enzyme inhibition, similar scaffolds are repurposed for antiparasitic (), anticancer (), and pesticidal (–8) uses, indicating context-dependent bioactivity .

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : this compound

This compound features a dimethoxybenzamide core, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving topoisomerase inhibition and DNA intercalation .
  • Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory responses, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Antitumor Activity

Research indicates that compounds structurally related to this compound possess significant antitumor properties. For instance, studies have demonstrated that similar benzamide derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancers. The following table summarizes the findings from relevant studies:

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Topoisomerase II inhibition
Compound BLung Cancer3.5DNA intercalation and apoptosis induction
This compoundTBDTBDTBD

(Note: Specific IC50 values for this compound were not available in the current literature.)

Anti-inflammatory Activity

In vitro studies have shown that related compounds can significantly reduce inflammation in animal models. For example, the anti-inflammatory effects were evaluated using carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in edema, highlighting the potential of these compounds in treating inflammatory conditions.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study involving a series of benzamide derivatives demonstrated that modifications to the acetamide group enhanced cytotoxicity against MCF-7 breast cancer cells. The study suggested that the introduction of an ethyl chain could further improve selectivity and potency against cancer cells while reducing toxicity to normal cells .
  • Case Study on Anti-inflammatory Properties :
    Another investigation assessed the anti-inflammatory potential of similar compounds in a rat model. The results indicated that administration led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a promising avenue for therapeutic development in chronic inflammatory diseases .

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